molecular formula C5H14ClN3O2S B2979266 1,4-Diazepane-1-sulfonamide hydrochloride CAS No. 1430849-11-8

1,4-Diazepane-1-sulfonamide hydrochloride

Cat. No.: B2979266
CAS No.: 1430849-11-8
M. Wt: 215.7
InChI Key: FFEMTHCBGLDEAT-UHFFFAOYSA-N
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Description

1,4-Diazepane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H14ClN3O2S and a molecular weight of 215.7 g/mol . It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1,4-diazepane-1-sulfonamide hydrochloride typically involves the reaction of diazepane with sulfonamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

Chemical Reactions Analysis

1,4-Diazepane-1-sulfonamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Diazepane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-diazepane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition is often achieved through the formation of a stable complex between the compound and the target molecule. The pathways involved in these interactions are typically related to the modulation of enzyme activity and protein function .

Comparison with Similar Compounds

1,4-Diazepane-1-sulfonamide hydrochloride can be compared with other similar compounds, such as piperazine and 1,5-diazocane:

Properties

IUPAC Name

1,4-diazepane-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S.ClH/c6-11(9,10)8-4-1-2-7-3-5-8;/h7H,1-5H2,(H2,6,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEMTHCBGLDEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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